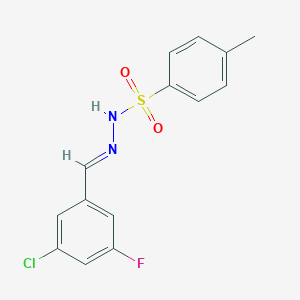

N'-(3-Chloro-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Description

"N'-(3-Chloro-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide" is a sulfonohydrazide Schiff base derivative synthesized via the condensation of 4-methylbenzenesulfonohydrazide with 3-chloro-5-fluorobenzaldehyde. This class of compounds is characterized by a sulfonohydrazide backbone conjugated with a substituted benzylidene group, enabling diverse applications in sensing, catalysis, and antimicrobial activity . The chloro and fluoro substituents at the 3- and 5-positions of the benzylidene moiety impart unique electronic and steric properties, distinguishing it from structurally related analogs.

Properties

IUPAC Name |

N-[(E)-(3-chloro-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTOQIIVRWGREF-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of potent, orally active, brain penetrant inhibitors of phosphodiesterase 5 (pde5).

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N’-(3-Chloro-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Molecular Properties

The HOMO-LUMO gap, a critical determinant of chemical reactivity, varies significantly with substituents (Table 2):

*Predicted values based on substituent effects.

Crystallographic and Intermolecular Interactions

Crystal packing in sulfonohydrazides is influenced by substituents:

- The 3-chloro-5-fluoro derivative forms hydrogen bonds via sulfonyl oxygen and hydrazide NH, with additional halogen bonding (Cl⋯O, F⋯H) stabilizing the lattice .

- Methoxy-substituted analogs exhibit weaker van der Waals interactions due to bulky OCH₃ groups, reducing melting points by ~20°C compared to halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.